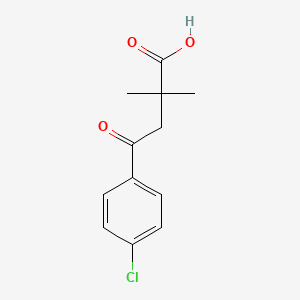

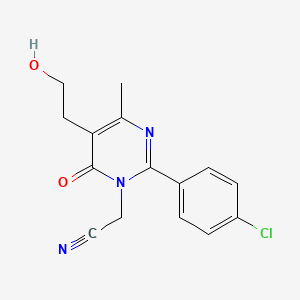

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Übersicht

Beschreibung

The compound is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is a chlorinated phenyl acetic acid that has been used in various scientific research .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-Chlorophenylacetic acid has been analyzed . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol .Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid, a similar compound, is known to have a melting point between 103°C to 107°C. It is soluble in water, ethanol, acetone, and diethyl ether .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Molecular Structure Analysis Research on derivatives of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, such as chloramphenicol succinate, has utilized vibrational spectroscopy (Raman and infrared) supported by Density Functional Theory (DFT) calculations to study their molecular structure. The analysis highlighted the role of non-conventional hydrogen bonds and π-π stacking in the molecular assembly of these compounds, providing insights into their supramolecular organization (Fernandes et al., 2017).

Photocatalytic Degradation for Water Treatment The photocatalytic degradation of toxic pollutants such as 4-chlorophenol, using compounds related to this compound, has been studied for water treatment. The synthesis of nanocomposites for this purpose, such as Fe3O4-Cr2O3, demonstrates the potential of these materials in environmental applications, offering efficient solutions for the removal of chlorinated organic pollutants from water (Singh et al., 2017).

Electrochemical Oxidation in Wastewater Treatment Studies have explored the electrochemical oxidation of pollutants like 2,4-dichlorophenol on nanostructured anodes based on materials related to this compound. This research offers insights into reaction kinetics, mechanism, and continuous operation of systems for wastewater treatment, showing the effectiveness of such anodes in pollutant degradation (Asim et al., 2017).

Advanced Oxidation Processes for Organic Pollutant Degradation The application of advanced oxidation processes (AOPs) based on the redox cycle of chromium compounds, potentially related to the chemical structure of interest, showcases the method's viability for the oxidative degradation of organic pollutants such as 4-chlorophenol. This approach emphasizes the reusability and effectiveness of such redox cycles over a wide pH range, underlining its utility in environmental cleanup efforts (Bokare & Choi, 2011).

Molecular Docking and Biological Activity Studies Research into compounds structurally similar to this compound has involved molecular docking and spectroscopic analysis to elucidate their potential pharmacological importance. These studies have indicated the biological activities of butanoic acid derivatives, offering a foundation for further investigation into their use in medical and pharmaceutical applications (Vanasundari et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREJHOGJJSEUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)

![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)

![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)

![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)